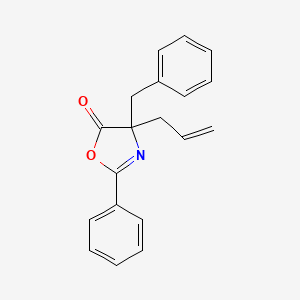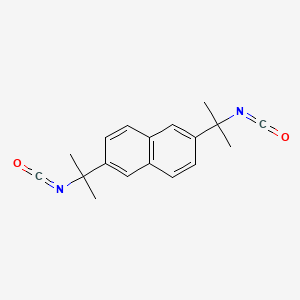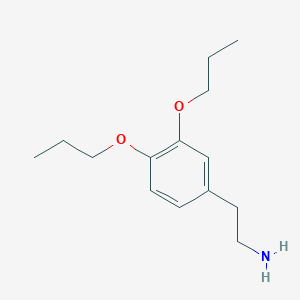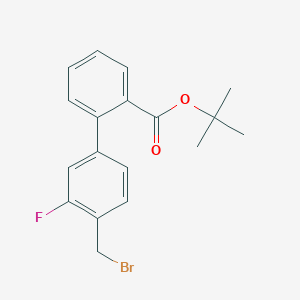
TERT-BUTYL 4'-BROMOMETHYL-3'-FLUORO-BIPHENYL-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester is a chemical compound with the molecular formula C18H18BrFO2. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is characterized by the presence of a bromomethyl group at the 4’ position, a fluorine atom at the 3’ position, and a t-butyl ester group at the 2-carboxylic acid position. It is used in various chemical reactions and has applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester typically involves the following steps:
Fluorination: The addition of a fluorine atom at the 3’ position.
Esterification: The formation of the t-butyl ester group at the 2-carboxylic acid position.
These reactions are carried out under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromomethyl group.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Palladium Catalysts: Utilized in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester involves its interaction with specific molecular targets. The bromomethyl and fluorine groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The t-butyl ester group provides stability and influences the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4’-Bromomethyl-3’-chlorobiphenyl-2-carboxylic acid t-butyl ester: Similar structure but with a chlorine atom instead of fluorine.
4’-Bromomethyl-3’-methoxybiphenyl-2-carboxylic acid t-butyl ester: Contains a methoxy group instead of fluorine.
4’-Bromomethyl-3’-nitrobiphenyl-2-carboxylic acid t-butyl ester: Features a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4’-Bromomethyl-3’-fluorobiphenyl-2-carboxylic acid t-butyl ester imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its analogs with different substituents .
Properties
Molecular Formula |
C18H18BrFO2 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
tert-butyl 2-[4-(bromomethyl)-3-fluorophenyl]benzoate |
InChI |
InChI=1S/C18H18BrFO2/c1-18(2,3)22-17(21)15-7-5-4-6-14(15)12-8-9-13(11-19)16(20)10-12/h4-10H,11H2,1-3H3 |
InChI Key |
BRXOZPDZIZAZEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2-Dimethylimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B8495388.png)
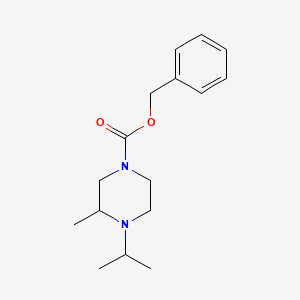
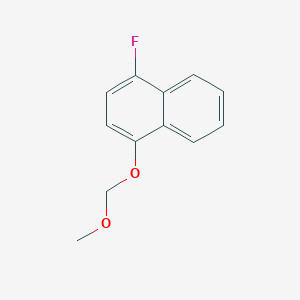
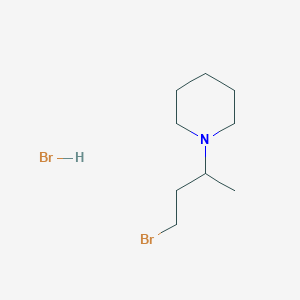
![6-Chloropyridazine-3-carboxylic acid [2-(4-fluorophenyl)ethyl]amide](/img/structure/B8495412.png)
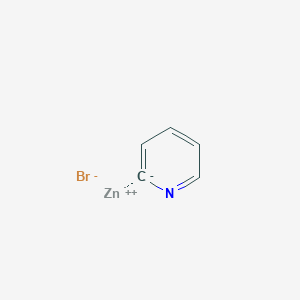
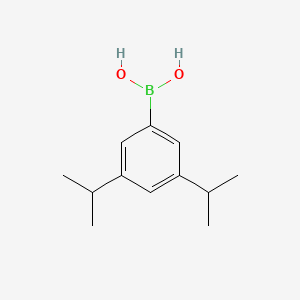
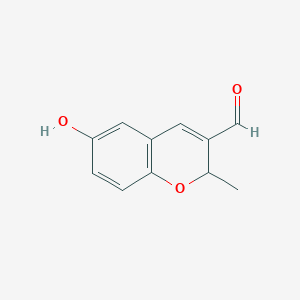
![tert-butyl N-[(3S)-1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B8495443.png)
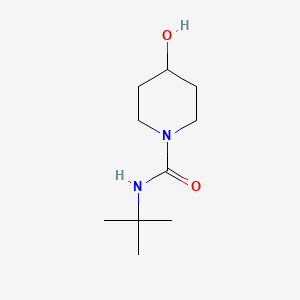
![1-[(3-Bromophenyl)(4-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B8495472.png)
